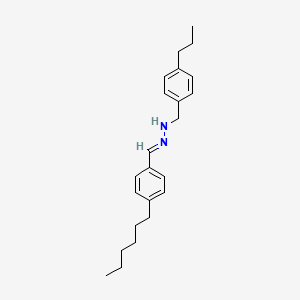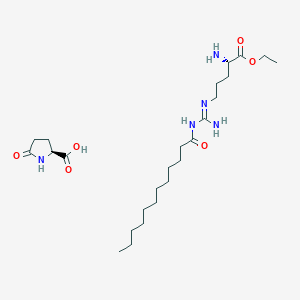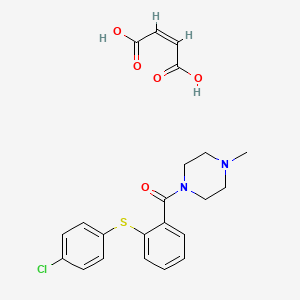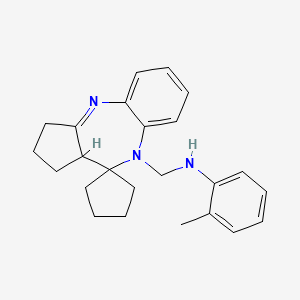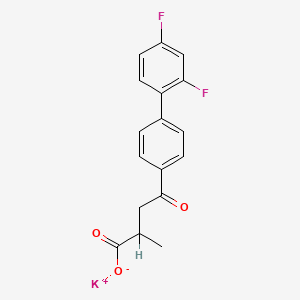
Androst-4-en-3-one, 17-(((ethynylamino)carbonyl)oxy)-, (17beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androst-4-en-3-one, 17-(((ethynylamino)carbonyl)oxy)-, (17beta)- is a synthetic steroid compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androst-4-en-3-one, 17-(((ethynylamino)carbonyl)oxy)-, (17beta)- typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Ethynylation: Addition of an ethynyl group to the hydroxyl group.
Carbonylation: Formation of a carbonyl group at the 3rd position.
Esterification: Formation of the ethynylamino carbonyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Androst-4-en-3-one, 17-(((ethynylamino)carbonyl)oxy)-, (17beta)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of Androst-4-en-3-one, 17-(((ethynylamino)carbonyl)oxy)-, (17beta)- involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved may include hormone signaling and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Testosterone: A naturally occurring androgen with similar structural features.
Androst-4-ene-3,17-dione: Another synthetic steroid with comparable properties.
Epitestosterone: A stereoisomer of testosterone with distinct biological activity.
Uniqueness
Androst-4-en-3-one, 17-(((ethynylamino)carbonyl)oxy)-, (17beta)- is unique due to its specific functional groups and synthetic modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and therapeutic potential compared to other similar compounds.
Properties
CAS No. |
70894-14-3 |
|---|---|
Molecular Formula |
C22H29NO3 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] N-ethynylcarbamate |
InChI |
InChI=1S/C22H29NO3/c1-4-23-20(25)26-19-8-7-17-16-6-5-14-13-15(24)9-11-21(14,2)18(16)10-12-22(17,19)3/h1,13,16-19H,5-12H2,2-3H3,(H,23,25)/t16-,17-,18-,19-,21-,22-/m0/s1 |
InChI Key |
QGEXRNJDWKCAFI-BLQWBTBKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)NC#C)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)NC#C)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


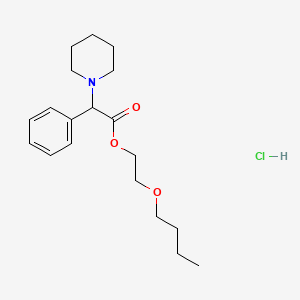
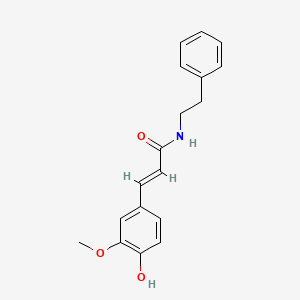

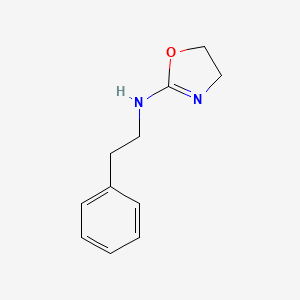
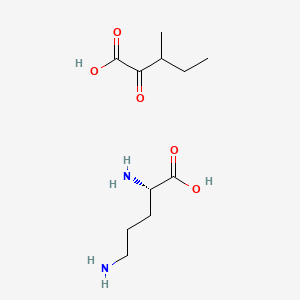
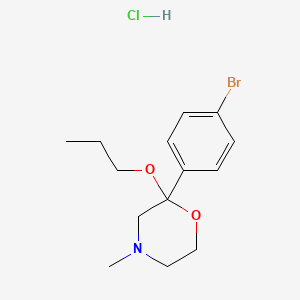
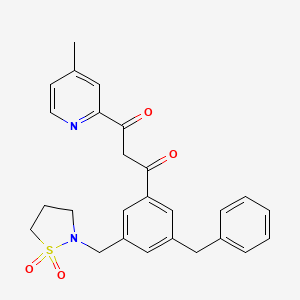
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)
